molecular formula C23H24N2O4S B5037308 N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

货号 B5037308
分子量: 424.5 g/mol
InChI 键: GORQAFKUEQJDJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain, fever, and inflammation.

作用机制

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain, fever, and inflammation. By blocking the production of these prostaglandins, etoricoxib reduces pain and inflammation in patients with arthritis and other inflammatory conditions.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects in addition to its anti-inflammatory properties. In a study on healthy volunteers, etoricoxib was found to reduce the production of interleukin-6, a cytokine that is involved in the inflammatory response. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to reduce platelet aggregation, which may contribute to its cardiovascular safety profile.

实验室实验的优点和局限性

One advantage of etoricoxib is its selective inhibition of the COX-2 enzyme, which reduces the risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs. However, etoricoxib may still cause cardiovascular side effects, particularly in patients with pre-existing cardiovascular disease. Additionally, etoricoxib is not recommended for use in patients with severe hepatic impairment.

未来方向

There are several future directions for research on etoricoxib. One area of interest is the potential use of etoricoxib in the treatment of cancer. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the growth of several types of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is the potential use of etoricoxib in the treatment of Alzheimer's disease. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce the production of amyloid-beta, a protein that is involved in the development of Alzheimer's disease, in vitro. Further studies are needed to determine whether etoricoxib can be used to treat Alzheimer's disease in humans.

合成方法

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is synthesized through a multi-step process starting with the reaction of 2-ethylphenol with ethyl chloroacetate to form ethyl 2-ethylphenylacetate. The resulting compound is then reacted with 4-chloro-3-nitrobenzenesulfonamide to form N-(2-ethylphenyl)-2-(4-chloro-3-nitrobenzenesulfonamido)acetamide. This compound is then reduced to N-(2-ethylphenyl)-2-(4-chloro-3-aminobenzenesulfonamido)acetamide, which is subsequently reacted with 4-[(4-methylphenyl)amino]phenol to form N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide.

科学研究应用

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been extensively studied for its effectiveness in treating various types of arthritis and other inflammatory conditions. In a randomized controlled trial, etoricoxib was found to be more effective than naproxen in reducing pain and improving physical function in patients with osteoarthritis of the knee. Another study found that etoricoxib was effective in reducing pain and stiffness in patients with ankylosing spondylitis.

属性

IUPAC Name

N-(2-ethylphenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-18-6-4-5-7-22(18)24-23(26)16-29-20-12-14-21(15-13-20)30(27,28)25-19-10-8-17(2)9-11-19/h4-15,25H,3,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQAFKUEQJDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。